Cas no 85448-89-1 (2'-Methyl-4-methoxydiphenylamine)

2'-Methyl-4-methoxydiphenylamine structure
85448-89-1 structure
Nome del prodotto:2'-Methyl-4-methoxydiphenylamine
Numero CAS:85448-89-1
MF:C14H15NO
MW:213.275003671646
CID:60878

2'-Methyl-4-methoxydiphenylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2'-Methyl-4-methoxydiphenylamine
    • N-(4-Methoxyphenyl)-2-methylaniline
    • N-(4-Methoxyphenyl)-2-methylbenzenamine (ACI)
    • p-Anisidine, N-o-tolyl- (6CI)
    • Inchi: 1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3
    • Chiave InChI: PTVYAMAREYFYBU-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC(NC2C(C)=CC=CC=2)=CC=1

2'-Methyl-4-methoxydiphenylamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  9 - 12 h, 80 °C
Riferimento
P(i-BuNCH2CH2)3N: an effective ligand in the palladium-catalyzed amination of aryl bromides and iodides
Urgaonkar, Sameer; et al, Journal of Organic Chemistry, 2003, 68(2), 452-459

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  1.5 h
Riferimento
Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions
Zhu, Xingyi; et al, RSC Advances, 2014, 4(43), 22775-22778

Metodo di produzione 3

Condizioni di reazione
1.1 4 h, 150 °C
2.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
3.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Riferimento
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Toluene ;  14 h, 135 °C
Riferimento
Copper-catalyzed amination of aryl halides: single-step synthesis of triarylamines
Kelkar, Ashutosh A.; et al, Tetrahedron Letters, 2002, 43(40), 7143-7146

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Palladium hydroxide Solvents: Toluene ;  30 min, rt
1.2 Reagents: Hydrogen ;  30 min, 0.2 MPa, rt → 140 °C
1.3 Reagents: Styrene ,  Tetradecane Solvents: Toluene ;  30 min, rt; 30 min, 0.5 MPa, 140 °C
Riferimento
Continuous Synthesis of Aryl Amines from Phenols Utilizing Integrated Packed-Bed Flow Systems
Ichitsuka, Tomohiro ; et al, Angewandte Chemie, 2020, 59(37), 15891-15896

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1905460-14-1 Solvents: 1,4-Dioxane ;  4 h, 100 °C
Riferimento
Novel Pd-N-heterocyclic carbene complexes: design, synthesis and application in Buchwald-Hartwig cross coupling reaction
Wang, Fan; et al, Youji Huaxue, 2017, 37(8), 2050-2056

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Phosphine, dicyclohexyl(2-phenyl-1H-inden-3-yl)-, tetrafluoroborate(1-) (1:1) Solvents: 1,2-Dimethoxyethane ;  15 h, 120 °C; 120 °C → rt
Riferimento
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides
Chen, Lei; et al, Journal of Organometallic Chemistry, 2010, 695(14), 1768-1775

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  rt; 16 h, 105 °C
Riferimento
Palladium- and Nickel-Catalyzed Aminations of Aryl Imidazolylsulfonates and Sulfamates
Ackermann, Lutz; et al, Organic Letters, 2011, 13(7), 1784-1786

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Riferimento
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene
Riferimento
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides
Ali, Mayssam H.; et al, Journal of Organic Chemistry, 2001, 66(8), 2560-2565

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Riferimento
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2102190-63-4 Solvents: Cyclopentyl methyl ether ;  1 h, 60 °C
1.2 Solvents: Cyclopentyl methyl ether ;  2 h, 80 °C
Riferimento
Palladate Precatalysts for the Formation of C-N and C-C Bonds
Zinser, Caroline M.; et al, Organometallics, 2019, 38(14), 2812-2817

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bromo(2-methylphen… Solvents: Toluene ;  70 °C
Riferimento
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  24 h, 110 °C
Riferimento
Synthesis of N-heterocyclic carbene-PdCl2-(iso)quinoline complexes and their application in arylamination at low catalyst loadings
Liu, Feng; et al, Organic & Biomolecular Chemistry, 2016, 14(8), 2563-2571

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Riferimento
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  40 min, 55 °C
1.2 Solvents: Dimethylformamide ;  16 h, 55 °C
Riferimento
Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics
Yu, Ying; et al, Organic Letters, 2004, 6(15), 2631-2634

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ;  18 h, 90 °C
Riferimento
Photocatalytic Cross-Dehydrogenative Amination Reactions between Phenols and Diarylamines
Zhao, Yating; et al, ACS Catalysis, 2017, 7(4), 2446-2451

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
Riferimento
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; et al, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Metodo di produzione 19

Condizioni di reazione
1.1 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Riferimento
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Heptane ,  Water ;  2 h, 50 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Riferimento
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  4 h, rt
1.2 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Riferimento
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  N1,N2-Bis(2-furanylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 100 °C
Riferimento
N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines
Bhunia, Subhajit; et al, Journal of Organic Chemistry, 2017, 82(23), 12603-12612

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel, chloro(η5-2,4-cyclopentadien-1-yl)[rel-(3aR,9aR)-1,3-dicyclohexyl-1,3,3a… Solvents: Dimethylformamide ,  Toluene ;  rt; 8 h, 70 °C
1.2 Reagents: Water ;  rt
Riferimento
Nickel-catalyzed N-arylation of amines with arylboronic acids under open air
Ando, Shin ; et al, Tetrahedron Letters, 2019, 60(18), 1277-1280

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Tempo Catalysts: Copper Solvents: Acetonitrile ;  250 psi, 40 °C
Riferimento
The solid copper-mediated C-N cross-coupling of phenylboronic acids under continuous flow conditions
Bao, Jennifer; et al, Tetrahedron Letters, 2016, 57(6), 654-657

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Riferimento
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

2'-Methyl-4-methoxydiphenylamine Raw materials

2'-Methyl-4-methoxydiphenylamine Preparation Products

2'-Methyl-4-methoxydiphenylamine Letteratura correlata

  • 1. The synthesis of pyrido [4,3-b]carbazoles from diphenylamine derivatives: alternative routes to and relay syntheses of ellipticines and olivacines
    Robin J. Hall,Jeremy Marchant,Ana M. F. Oliveira-Campos,Maria-Jo?o R. P. Queiroz,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1992 3439
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